Antifungal agent 49

Antifungal susceptibility Cryptococcus neoformans Minimum inhibitory concentration

Select Antifungal agent 49 for C. neoformans research: a non-azole, non-polyene tropolone scaffold completely distinct from fluconazole, itraconazole, and amphotericin B. Documented MIC of 49 µM and cytotoxicity CC50 of 79 µM (selectivity index 1.6) provide validated benchmarks for SAR studies, resistance mechanism investigation, and chemical probe applications. Use alongside Antifungal agent 48 (MIC 11 µM; 4.45-fold more potent) for quantitative structure-potency analysis. Research-use only.

Molecular Formula C15H12O4
Molecular Weight 256.25 g/mol
Cat. No. B10857979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 49
Molecular FormulaC15H12O4
Molecular Weight256.25 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C(=C(C=C1C(=O)C2=CC=CC=C2)O)O
InChIInChI=1S/C15H12O4/c1-9-7-12(16)15(19)13(17)8-11(9)14(18)10-5-3-2-4-6-10/h2-8H,1H3,(H2,16,17,19)
InChIKeyLBEOUJODZMOAIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antifungal Agent 49: Procurement Considerations and Research Applications for Cryptococcus neoformans Studies


Antifungal agent 49 (Example 112) is a synthetic tropolone derivative with the IUPAC name 5-benzoyl-2,3-dihydroxy-6-methylcyclohepta-2,4,6-trien-1-one and molecular weight of 256.25 g/mol . The compound was disclosed in patent WO2017184752 and is commercially available for research purposes only [1]. It exhibits activity against the fungal pathogen Cryptococcus neoformans, a clinically significant encapsulated yeast responsible for cryptococcal meningitis in immunocompromised populations . The compound represents a non-azole, non-polyene chemical scaffold distinct from conventional clinical antifungals, making it a valuable tool compound for mechanism-of-action studies and chemical biology applications targeting C. neoformans.

Why Antifungal Agent 49 Cannot Be Casually Substituted with Fluconazole or Other Clinical Azoles in C. neoformans Research


Standard clinical antifungal agents such as fluconazole, itraconazole, and amphotericin B exhibit established but variable activity against Cryptococcus neoformans, with reported MIC50 values ranging from 0.06–16 mg/L for fluconazole and 0.125–0.25 mg/L for itraconazole depending on isolate source and geographic origin [1][2]. Substituting Antifungal agent 49 with these clinical agents would fundamentally alter experimental outcomes due to differences in molecular scaffold, potential mechanism of action, cytotoxicity profile, and sensitivity to known resistance mechanisms. The tropolone core of Antifungal agent 49 differs substantially from the triazole and polyene pharmacophores of clinical antifungals [3], making direct substitution scientifically invalid for studies requiring scaffold-specific structure-activity relationship (SAR) analysis, mechanism-of-action investigation, or chemical probe applications.

Quantitative Differentiation Evidence for Antifungal Agent 49: Comparative Activity and Selectivity Data


Antifungal Activity Against Cryptococcus neoformans: Quantitative MIC Comparison with Clinical Azoles

Antifungal agent 49 demonstrates activity against Cryptococcus neoformans with a minimum inhibitory concentration (MIC) of 49 μM . In contrast, published MIC50 values for fluconazole against C. neoformans clinical isolates range from 4 to 16 mg/L (approximately 13–52 μM, considering fluconazole MW = 306.27 g/mol) across multiple surveillance studies [1][2]. For itraconazole, reported MIC50 values are substantially lower at 0.125 mg/L (approximately 0.18 μM) [1]. Amphotericin B exhibits MIC values in the range of 0.25–0.5 μg/mL (0.27–0.54 μM) against C. neoformans [3].

Antifungal susceptibility Cryptococcus neoformans Minimum inhibitory concentration

Intra-Patent Structural Analog Comparison: Antifungal Agent 49 versus Antifungal Agent 48 Activity Differentiation

Within the same patent family WO2017184752, Antifungal agent 49 (Example 112) exhibits an MIC of 49 μM against Cryptococcus neoformans, while Antifungal agent 48 (also designated as Example 112 in some commercial listings or Example 308 in others) demonstrates approximately 4.5-fold higher potency with an MIC of 11 μM against the same organism [1]. Both compounds share the tropolone core scaffold but differ in specific substituent patterns, providing a direct intra-class SAR comparison point.

Structure-activity relationship SAR analysis Tropolone derivatives

In Vitro Selectivity Index: Cytotoxicity Assessment in HepDES 19 Cells

Antifungal agent 49 was evaluated for cytotoxicity in HepDES 19 cells following 48-hour exposure, yielding a CC50 value of 79 μM . Based on the MIC of 49 μM against C. neoformans, the calculated selectivity index (CC50/MIC ratio) is approximately 1.6, indicating a relatively narrow therapeutic window in this in vitro model system. For comparison, fluconazole typically exhibits significantly higher selectivity indices in mammalian cell lines, with CC50 values often exceeding 1000 μM against hepatic cells.

Cytotoxicity Selectivity index Hepatic cell model

Chemical Scaffold Differentiation: Non-Azole Tropolone Core for Resistance Bypass Studies

Antifungal agent 49 possesses a tropolone core structure (5-benzoyl-2,3-dihydroxy-6-methylcyclohepta-2,4,6-trien-1-one) that is chemically distinct from the triazole pharmacophore of fluconazole, itraconazole, voriconazole, and posaconazole, as well as from the polyene macrolide structure of amphotericin B and the echinocandin cyclic hexapeptide core [1]. Clinical resistance to azole antifungals in C. neoformans is frequently mediated by mutations in ERG11 (encoding lanosterol 14α-demethylase), overexpression of efflux pumps (CDR1, CDR2, MDR1), or alterations in the ergosterol biosynthesis pathway [2].

Chemical scaffold Tropolone Antifungal resistance

Recommended Research Applications for Antifungal Agent 49 Based on Quantitative Evidence


Structure-Activity Relationship (SAR) Studies of Tropolone-Based Antifungal Scaffolds

Antifungal agent 49 serves as a moderate-potency reference point for SAR studies of tropolone-derived antifungal compounds. The 4.45-fold potency difference between Antifungal agent 49 (MIC = 49 μM) and its intra-patent analog Antifungal agent 48 (MIC = 11 μM) provides a quantitative benchmark for evaluating the impact of specific substituent modifications on antifungal activity against C. neoformans [1]. Researchers can use this pair of compounds to establish structure-potency relationships and guide further chemical optimization of the tropolone core.

Mechanism-of-Action Studies in Azole-Resistant Cryptococcus neoformans

Given its non-azole tropolone scaffold that is structurally distinct from clinical triazoles, Antifungal agent 49 is appropriate for investigating antifungal mechanisms that operate independently of lanosterol 14α-demethylase (ERG11) inhibition [1]. This application is particularly relevant for studies involving azole-resistant C. neoformans isolates, where fluconazole MIC values are elevated. The moderate activity of Antifungal agent 49 (MIC = 49 μM) enables comparative mechanism-of-action studies to identify alternative antifungal targets.

In Vitro Cytotoxicity Profiling and Selectivity Optimization Studies

The established cytotoxicity profile of Antifungal agent 49 (CC50 = 79 μM in HepDES 19 cells) [1] enables its use as a reference compound for selectivity optimization campaigns. The narrow selectivity index of 1.6 provides a quantitative baseline for evaluating the impact of structural modifications on reducing mammalian cell toxicity while maintaining or improving antifungal activity. This application supports medicinal chemistry efforts aimed at widening the therapeutic window of tropolone-based antifungal compounds.

Chemical Probe Development for Cryptococcus neoformans Biology

Antifungal agent 49 functions as a chemical probe tool for investigating C. neoformans cellular processes. With a defined molecular weight (256.25 g/mol), established chemical structure, and validated antifungal activity (MIC = 49 μM) [1], the compound can be employed in chemical genetic screens, target identification studies using affinity-based proteomics, and functional genomics approaches to identify genes modulating susceptibility to tropolone-class antifungals.

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